Computed LogP: Balancing Lipophilicity for CNS Drug Likeness
The computed XLogP value of 6-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol is 0.6, placing it within the optimal range for central nervous system (CNS) drug candidates and fragment libraries . In contrast, the 6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol analog exhibits a significantly higher XLogP of approximately 1.3 due to the absence of an additional hydrogen bond acceptor nitrogen . This 0.7 log unit difference represents a more than 5-fold difference in octanol-water partition coefficient, substantially impacting blood-brain barrier permeability and off-target binding potential .
| Evidence Dimension | Lipophilicity (Computed XLogP) |
|---|---|
| Target Compound Data | XLogP = 0.6 |
| Comparator Or Baseline | 6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol: XLogP ~ 1.3 |
| Quantified Difference | Δ XLogP ≈ -0.7 |
| Conditions | Computed using standard software algorithms (XLogP3) on vendor-provided SMILES strings. |
Why This Matters
Procuring the pyridin-3-yl variant over the furan-2-yl analog provides a starting point with superior physicochemical properties for CNS-targeted programs, reducing the need for subsequent lipophilicity-lowering structural modifications.
